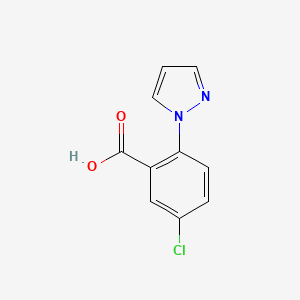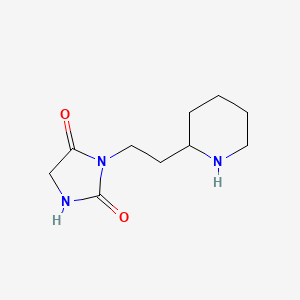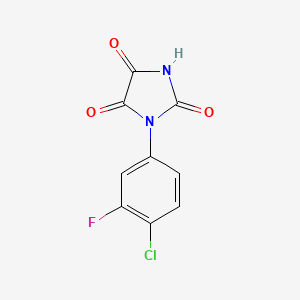
1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione
Descripción general
Descripción
1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione is a chemical compound characterized by its unique structure, which includes a chloro and fluoro substituent on a phenyl ring attached to an imidazolidine-2,4,5-trione core.
Métodos De Preparación
The synthesis of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline, in this case, 4-chloro-3-fluoroaniline.
Cyclization: The aniline derivative undergoes cyclization with urea or its derivatives under acidic or basic conditions to form the imidazolidine ring.
Oxidation: The resulting intermediate is then oxidized to introduce the trione functionality at positions 2, 4, and 5 of the imidazolidine ring
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The trione functionality can be reduced to form diols or other reduced forms, while oxidation can further functionalize the molecule.
Cycloaddition Reactions: The imidazolidine ring can participate in cycloaddition reactions, forming complex heterocyclic structures
Common reagents used in these reactions include strong nucleophiles like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . Major products formed from these reactions include substituted imidazolidines, various heterocycles, and functionalized phenyl derivatives .
Aplicaciones Científicas De Investigación
1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of small molecules with biological targets, aiding in the design of more effective therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application but often involve modulation of signaling pathways related to inflammation or cell proliferation .
Comparación Con Compuestos Similares
1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione can be compared with other similar compounds such as:
1-(4-Chlorophenyl)imidazolidine-2,4,5-trione: Lacks the fluoro substituent, which may affect its reactivity and biological activity.
1-(4-Fluorophenyl)imidazolidine-2,4,5-trione: Lacks the chloro substituent, leading to different chemical and biological properties.
1-Phenylimidazolidine-2,4,5-trione: Lacks both chloro and fluoro substituents, serving as a simpler analog for comparative studies
The presence of both chloro and fluoro substituents in this compound makes it unique, potentially enhancing its reactivity and specificity in various applications .
Propiedades
IUPAC Name |
1-(4-chloro-3-fluorophenyl)imidazolidine-2,4,5-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFN2O3/c10-5-2-1-4(3-6(5)11)13-8(15)7(14)12-9(13)16/h1-3H,(H,12,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYLHOIPLWMXEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C(=O)NC2=O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine](/img/structure/B1464436.png)
![2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1464437.png)
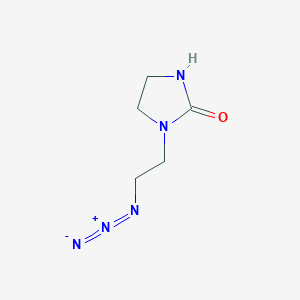
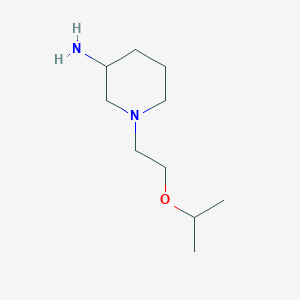
![1-[(2-Methylpiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1464444.png)
![Methyl 3-amino-4-[3-(dimethylamino)phenoxy]benzoate](/img/structure/B1464446.png)
![2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1464447.png)
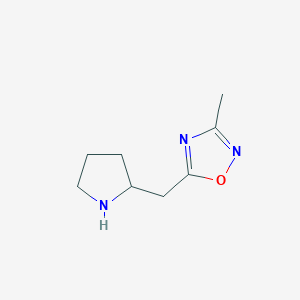
![[1-(5-Aminopyridin-2-yl)piperidin-2-yl]methanol](/img/structure/B1464450.png)

![2-[4-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1464452.png)
